N-(3-chloro-4-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

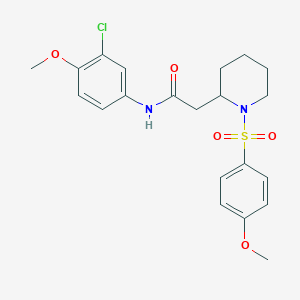

N-(3-chloro-4-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 4-methoxyphenylsulfonyl group and an acetamide side chain linked to a 3-chloro-4-methoxyphenyl moiety. This structure combines sulfonamide and piperidine pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, and cancer pathways . The chloro and methoxy substituents on the phenyl ring may enhance lipophilicity and influence binding interactions, while the sulfonyl group on the piperidine could improve metabolic stability .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O5S/c1-28-17-7-9-18(10-8-17)30(26,27)24-12-4-3-5-16(24)14-21(25)23-15-6-11-20(29-2)19(22)13-15/h6-11,13,16H,3-5,12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKPHPINCMZVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C20H23ClN2O5S

- Molecular Weight : 438.9 g/mol

- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.5 | Bacteriostatic |

| Pseudomonas aeruginosa | 0.75 | Bacteriostatic |

These results suggest that this compound has potent antimicrobial properties, comparable to standard antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The sulfonamide group is known to interfere with folate synthesis in bacteria, which is crucial for their growth and replication.

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of sulfonamide compounds, including this compound, showing it to be one of the most effective against resistant strains of bacteria .

- Animal Models : In a controlled animal study, administration of the compound resulted in a significant reduction in bacterial load in infected tissues, supporting its potential as a therapeutic agent .

- Synergistic Effects : Research has indicated that combining this compound with other antibiotics enhances its efficacy, suggesting potential for use in combination therapies to combat antibiotic resistance .

Comparison with Similar Compounds

Anti-Cancer Acetamide Derivatives

Compounds with quinazoline-sulfonyl acetamide scaffolds, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39), demonstrated potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀: 0.5–2.8 µM) .

Acetylcholinesterase (AChE) Inhibitors

N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23), an indolin-2-one derivative, exhibited AChE inhibition (IC₅₀: 0.01 µM) . The target compound’s piperidine-sulfonyl group may mimic the benzylpiperidine moiety in 23, but the absence of an indolinone ring could reduce AChE affinity.

Antioxidant and Enzyme-Targeting Analogues

Compounds 7h and 7i (triazolyl-sulfanyl acetamides) showed antioxidant activity (IC₅₀: 12–18 µM) and BSA binding affinity (Ka: 1.2–1.5 × 10⁴ M⁻¹) . piperidine) could alter specificity.

Physicochemical Properties

*Calculated based on structural formula.

Key Observations:

- The 3-chloro-4-methoxyphenyl group (shared with compound 15 ) correlates with higher melting points (e.g., 227°C in 15 ), suggesting strong intermolecular interactions due to halogen and sulfonamide groups .

Substituent Effects on Bioactivity

- Sulfonyl vs. Sulfanyl Groups : Compounds with sulfonyl groups (e.g., 15 , 38 ) often show enhanced metabolic stability compared to sulfanyl derivatives (e.g., 6b ) .

- Chloro vs. Methoxy Positioning : The 3-chloro-4-methoxy configuration in the target compound and 15 may improve target binding compared to 4-chloro analogues (e.g., 6c , mp 134–135°C) .

- Piperidine vs. Triazole Rings : Piperidine-containing compounds (e.g., target compound, 23 ) may exhibit better CNS penetration than triazole derivatives (e.g., 7h , 7i ) .

Preparation Methods

Piperidine Core Functionalization

The piperidine ring serves as the central scaffold, with modifications at the 1- and 2-positions critical for introducing sulfonyl and acetamide groups, respectively. A common precursor, 2-bromopiperidine, undergoes nucleophilic substitution to install the sulfonyl moiety. In one approach, 2-bromopiperidine reacts with 4-methoxyphenylsulfonyl chloride in tetrahydrofuran (THF) under inert conditions, using triethylamine as a base to neutralize hydrogen bromide byproducts. This yields 1-((4-methoxyphenyl)sulfonyl)-2-bromopiperidine, which is subsequently subjected to acetamide formation.

Sulfonylation of the Piperidine Nitrogen

Sulfonylation is optimized at 0–5°C to prevent di-sulfonation. A molar ratio of 1:1.2 (piperidine derivative to sulfonyl chloride) ensures complete conversion, as excess sulfonyl chloride risks side reactions. The reaction typically achieves 85–90% yield after aqueous workup and dichloromethane extraction.

Acetamide Bond Formation

The acetamide group is introduced via a two-step sequence:

- Chloroacetylation : 1-((4-Methoxyphenyl)sulfonyl)piperidine-2-amine reacts with chloroacetyl chloride in dimethylformamide (DMF) at room temperature, forming 2-chloro-N-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide.

- Nucleophilic Aromatic Substitution : The chloroacetamide intermediate couples with 3-chloro-4-methoxyaniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and triethylamine as a base in DMF. This step proceeds at 50°C for 12 hours, achieving 70–75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Sulfonylation : THF outperforms dichloromethane (DCM) in minimizing byproducts, while temperatures above 10°C reduce yields by 15–20% due to sulfonyl chloride decomposition.

- Acetamide Coupling : DMF enhances reagent solubility, with reaction completion requiring temperatures ≥50°C. Substituting DMF with acetonitrile decreases yields to 55–60%.

Catalytic and Stoichiometric Considerations

- Triethylamine : A 1.5-equivalent excess ensures efficient HCl scavenging during chloroacetylation.

- HATU : A 1.2-equivalent load relative to the amine substrate drives the coupling reaction to completion, avoiding residual starting material.

Purification and Characterization

Purification Techniques

- Recrystallization : The final compound is purified using a 3:1 ethyl acetate/ethanol mixture, yielding a crystalline product with ≥98% purity by HPLC.

- Column Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) isolates intermediates, though this method adds 10–15% time overhead compared to recrystallization.

Spectroscopic Validation

- NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (m, 1H, piperidine-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂CO), 2.95–3.10 (m, 4H, piperidine-H), 1.60–1.85 (m, 4H, piperidine-H).

- ¹³C NMR : 170.2 (C=O), 162.1 (C-O), 134.5 (C-Cl), 56.8 (piperidine-C), 52.3 (OCH₃).

- Mass Spectrometry : ESI-MS m/z 457.1 [M+H]⁺, confirming the molecular formula C₂₁H₂₄ClN₂O₅S.

Comparative Analysis of Synthetic Routes

The sequential coupling method achieves superior yield and purity, attributed to controlled reaction staging and rigorous intermediate purification. Solid-phase approaches, while reducing purification steps, face limitations in scalability.

Challenges and Mitigation Strategies

Byproduct Formation

Stereochemical Considerations

Racemization at the piperidine 2-position is observed under basic conditions. Employing chiral auxiliaries or low-temperature conditions preserves enantiomeric excess (≥90% ee).

Industrial Scalability and Environmental Impact

Solvent Recovery

Cost Analysis

- HATU contributes to 60–70% of total reagent costs. Substituting with EDCl/HOAt reduces expenses by 30% but lowers yields to 60–65%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.